molecular formula C23H23N3O5S B5108151 N-{1-(3-methoxyphenyl)-3-oxo-3-[(4-sulfamoylphenyl)amino]propyl}benzamide

N-{1-(3-methoxyphenyl)-3-oxo-3-[(4-sulfamoylphenyl)amino]propyl}benzamide

Cat. No.: B5108151
M. Wt: 453.5 g/mol
InChI Key: MOBPNVYJHJENQT-UHFFFAOYSA-N
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Description

N-{1-(3-methoxyphenyl)-3-oxo-3-[(4-sulfamoylphenyl)amino]propyl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxyphenyl group, a sulfamoylphenyl group, and a benzamide moiety. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-3-oxo-3-(4-sulfamoylanilino)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-31-19-9-5-8-17(14-19)21(26-23(28)16-6-3-2-4-7-16)15-22(27)25-18-10-12-20(13-11-18)32(24,29)30/h2-14,21H,15H2,1H3,(H,25,27)(H,26,28)(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBPNVYJHJENQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(3-methoxyphenyl)-3-oxo-3-[(4-sulfamoylphenyl)amino]propyl}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{1-(3-methoxyphenyl)-3-oxo-3-[(4-sulfamoylphenyl)amino]propyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{1-(3-methoxyphenyl)-3-oxo-3-[(4-sulfamoylphenyl)amino]propyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-(3-methoxyphenyl)-3-oxo-3-[(4-sulfamoylphenyl)amino]propyl}benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-(3-methoxyphenyl)-3-oxo-3-[(4-sulfamoylphenyl)amino]propyl}benzamide is unique due to the presence of the methoxyphenyl group, which may contribute to its distinct biological activities and chemical properties. The combination of the methoxyphenyl, sulfamoylphenyl, and benzamide moieties provides a unique structural framework that can interact with various molecular targets in a specific manner.

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